6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine
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Overview
Description
6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyrimidine-4-amine with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxadiazole derivatives .
Scientific Research Applications
6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.
Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its anticancer or antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine: This compound has a similar structure but contains a pyridazine ring instead of a pyrimidine ring.
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl derivatives: These compounds share the oxadiazole ring but have different substituents.
Uniqueness
6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine is unique due to the presence of both pyrimidine and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H6ClN5O |
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Molecular Weight |
211.61 g/mol |
IUPAC Name |
6-chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN5O/c1-3-12-13-7(14-3)4-5(8)10-2-11-6(4)9/h2H,1H3,(H2,9,10,11) |
InChI Key |
HGJHZTCFUILIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=C(N=CN=C2Cl)N |
Origin of Product |
United States |
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